molecular formula C30H35N5 B15112188 6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15112188
M. Wt: 465.6 g/mol
InChI Key: FGKVBQLOWLCDCB-UHFFFAOYSA-N
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Description

6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a polycyclic heteroaromatic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a benzyl group at position 6, a 4-cyclopentylpiperazinyl moiety at position 7, methyl groups at positions 2 and 5, and a phenyl ring at position 2. The cyclopentylpiperazine substituent may enhance lipophilicity and influence receptor binding kinetics compared to other piperazine derivatives.

Properties

Molecular Formula

C30H35N5

Molecular Weight

465.6 g/mol

IUPAC Name

6-benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C30H35N5/c1-22-27(21-24-11-5-3-6-12-24)30(34-19-17-33(18-20-34)26-15-9-10-16-26)35-29(31-22)28(23(2)32-35)25-13-7-4-8-14-25/h3-8,11-14,26H,9-10,15-21H2,1-2H3

InChI Key

FGKVBQLOWLCDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCN(CC4)C5CCCC5)C)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using strong acids or bases as catalysts.

    Introduction of Substituents: The benzyl, cyclopentylpiperazinyl, dimethyl, and phenyl groups are introduced through various substitution reactions, often involving reagents like alkyl halides, amines, and aryl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Core Reactivity of Pyrazolo[1,5-a]pyrimidine

The fused heterocyclic system exhibits electrophilic aromatic substitution (EAS) at electron-rich positions. Key observations include:

  • Position 7 : The 4-cyclopentylpiperazin-1-yl group at C7 is introduced via nucleophilic aromatic substitution (NAS) using cyclopentylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

  • Position 3 : The phenyl group is typically installed during cyclization using a pre-functionalized pyrazole intermediate .

Table 1: Reactivity at Core Positions

PositionSubstituentReaction TypeConditions
C3PhenylCyclocondensationCuI catalysis, 120°C
C6BenzylAlkylationBenzyl bromide, NaH, THF
C74-CyclopentylpiperazineNucleophilic substitutionDMF, K₂CO₃, 80°C

Piperazine Modification

The 4-cyclopentylpiperazinyl group undergoes:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Deprotection : Acidic cleavage (HCl/EtOH) removes the cyclopentyl group, yielding a secondary amine for further derivatization .

Benzyl Group Reactivity

The C6 benzyl substituent participates in:

  • Oxidation : MnO₂-mediated oxidation to a ketone (rare due to steric hindrance) .

  • Hydrogenolysis : Pd/C-catalyzed hydrogenation removes the benzyl group, yielding a free NH site .

Methyl Group Stability

The C2 and C5 methyl groups show limited reactivity under standard conditions but can undergo:

  • Halogenation : Radical bromination (NBS, AIBN) at elevated temperatures .

  • Oxidative Demethylation : Strong oxidants (e.g., KMnO₄) convert methyl to carboxylic acid groups .

Comparative Reactivity with Structural Analogs

Table 2: Reactivity Trends in Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundKey DifferenceReactivity Profile
DorsomorphinPiperazine vs. morpholineFaster N-alkylation due to less steric bulk
ZaleplonSimplified substituentsEnhanced electrophilic substitution at C7
7-(4-Benzylpiperazin-1-yl) analog Benzyl vs. cyclopentylIncreased solubility in polar solvents

Scientific Research Applications

6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core, which is fused with substituents that may enhance its biological activity. The presence of a benzyl group and a cyclopentylpiperazine moiety contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Potential Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry The compound is of interest in medicinal chemistry due to its unique structure and potential pharmacological properties.
  • Anticancer and Antimicrobial Agent It has dual functionality as both an anticancer and antimicrobial agent sets it apart from others that may focus on a single therapeutic area.

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
IndiplonPyrazolo[1,5-a]pyrimidine coreSleep aid (hypnotic)
ZaleplonSimilar coreSleep aid (hypnotic)
DorsomorphinContains piperazine moietyAnalgesic (pain relief)
AnagliptinRelated pyrazolopyrimidineAntidiabetic

Mechanism of Action

The mechanism of action of 6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents at key positions. Below is a detailed comparison with structurally related compounds:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (Target) Not explicitly provided<sup>†</sup> ~486–500<sup>‡</sup> 7-position: 4-cyclopentylpiperazine; 6-position: benzyl Potential sigma ligand; cyclopentyl group may enhance metabolic stability
6-Benzyl-7-(4-phenylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine C31H31N5 473.62 7-position: 4-phenylpiperazine Higher polarity due to phenyl vs. cyclopentyl substituent; lower molecular weight
6-Benzyl-7-(4-benzylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine C33H34N4 486.65 7-position: 4-benzylpiperidine (saturated ring) Piperidine ring reduces basicity; benzyl group increases lipophilicity
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine C21H25N5 371.47 6-position: ethyl; 7-position: piperidine Smaller substituents reduce steric hindrance; lower molecular weight

<sup>†</sup> Molecular formula inferred from analogs: Likely C32H36N6.
<sup>‡</sup> Estimated based on structural similarity to .

Pharmacokinetic and Biodistribution Differences

  • Blood Clearance and Tumor Uptake: Derivatives with bulkier substituents (e.g., benzyl, cyclopentyl) exhibit slower blood clearance rates, leading to prolonged tumor retention. For example, 2-[<sup>18</sup>F]fluoroethylaminopyrazolo[1,5-a]pyrimidine derivatives showed higher tumor uptake due to slow blood clearance, whereas nitrobenzamide analogs cleared faster, reducing tumor visibility . The target compound’s cyclopentylpiperazine group may similarly prolong circulation.
  • Metabolic Stability : Piperazine derivatives (e.g., phenylpiperazine ) are more prone to oxidative metabolism compared to piperidine analogs . The cyclopentyl group in the target compound could shield the piperazine ring from metabolic degradation.

Biological Activity

6-Benzyl-7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic compound within the pyrazolo[1,5-a]pyrimidine class. Its structure includes a unique combination of substituents that enhance its biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C30H35N5C_{30}H_{35}N_5, with a molecular weight of approximately 465.6 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core that is substituted with a benzyl group and a cyclopentylpiperazine moiety. This unique structure contributes to its diverse biological activities.

Biological Activity

Research indicates that this compound exhibits significant antitumor and antimicrobial properties. Its dual functionality makes it an attractive candidate for further pharmacological studies.

Antitumor Activity

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : Human lung adenocarcinoma (A549) and malignant melanoma (WM115).
  • Methodology : Cytotoxicity was assessed using the WST-1 assay to measure cell proliferation and apoptosis.

The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals its unique therapeutic potential:

Compound NameStructural FeaturesBiological Activity
IndiplonPyrazolo[1,5-a]pyrimidine coreSleep aid (hypnotic)
ZaleplonSimilar core with different substituentsSleep aid (hypnotic)
DorsomorphinContains piperazine moietyAnalgesic (pain relief)
AnagliptinRelated pyrazolopyrimidine structureAntidiabetic

The distinct combination of substituents in this compound enhances its interaction with biological targets compared to other compounds in the table.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activity of this compound:

  • Mechanism of Action : Research suggests that the compound may target hypoxia-inducible factors (HIFs) in tumor cells, promoting selective cytotoxicity in low oxygen environments typical of solid tumors.
  • Caspase Activation : In vitro assays indicated that treatment with the compound led to increased caspase 3/7 activity in cancer cells, confirming its role in inducing apoptosis.
  • DNA Damage Assessment : Additional studies employed DNA damage assays demonstrating that the compound effectively disrupts DNA integrity in treated cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, heterocyclic amines (e.g., 4-cyclopentylpiperazine) are reacted with substituted pyrazole precursors under reflux conditions in polar solvents (e.g., ethanol, pyridine). Diazonium coupling or cyclization with dicarbonyl compounds may also be employed. Post-synthesis purification often uses crystallization or column chromatography .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems to minimize side products .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

  • IR spectroscopy : Identifies functional groups (e.g., NH, CN stretches).
  • NMR (1H/13C) : Assigns proton environments (e.g., benzyl protons at δ ~4.5–5.5 ppm) and carbon frameworks.
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • Elemental analysis : Validates C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs. Use in vitro models (cell lines, enzymatic assays) with standardized protocols. For example, pyrazolo[1,5-a]pyrimidines are often screened for anti-cancer or anti-inflammatory activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify energy-efficient routes.
  • Machine learning : Train models on existing pyrazolo[1,5-a]pyrimidine reaction datasets to recommend optimal solvents, catalysts, or temperatures.
  • Feedback loops : Integrate experimental data (e.g., yields, purity) into computational workflows to refine predictions iteratively .

Q. What experimental design principles resolve contradictions in biological activity data?

  • Methodological Answer :

  • Control variables : Standardize assay conditions (e.g., cell passage number, incubation time).
  • Dose-response curves : Test multiple concentrations to identify IC50/EC50 discrepancies.
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays).
  • Purity verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .

Q. How can reaction kinetics and solvent effects be systematically studied for this compound’s synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Employ factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, stoichiometry).
  • Kinetic profiling : Use in-situ techniques (e.g., FTIR monitoring) to track intermediate formation.
  • Solvent screening : Test aprotic vs. protic solvents (e.g., DMF vs. ethanol) to assess nucleophilicity and reaction rates .

Q. What strategies address low yields in cyclization steps during synthesis?

  • Methodological Answer :

  • Catalyst optimization : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance cyclization efficiency.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity.
  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) to prevent undesired side reactions .

Data Analysis and Mechanistic Studies

Q. How are substituents (e.g., benzyl, cyclopentylpiperazinyl) rationalized for target selectivity?

  • Methodological Answer :

  • Molecular docking : Model interactions with target proteins (e.g., kinases) to prioritize substituents with favorable binding (e.g., hydrophobic pockets for benzyl groups).
  • SAR studies : Synthesize analogs with incremental substituent changes and correlate structural features with activity .

Q. What analytical techniques resolve spectral overlaps in NMR data for complex derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve proton-proton and carbon-proton correlations.
  • Variable-temperature NMR : Suppress signal broadening caused by dynamic processes.
  • Isotopic labeling : Introduce deuterium at specific positions to simplify spectra .

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